

The Discovery and Development of Neladenoson (BAY 1067197): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neladenoson

Cat. No.: B10821588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (BAY 1067197) is a selective, orally available partial agonist of the adenosine A1 receptor that was developed for the treatment of chronic heart failure. The rationale for its development was based on the known cardioprotective effects of adenosine, which are primarily mediated through the A1 receptor. As a partial agonist, **neladenoson** was designed to provide these therapeutic benefits while avoiding the undesirable side effects associated with full A1 receptor agonists, such as significant bradycardia and atrioventricular block. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **neladenoson**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for a Partial Adenosine A1 Receptor Agonist in Heart Failure

Adenosine is an endogenous nucleoside that plays a crucial role in cellular metabolism and signaling. In the heart, adenosine A1 receptor activation is known to be cardioprotective, particularly in the context of ischemia and reperfusion injury.^[1] Preclinical studies have shown that adenosine A1 receptor agonists can improve mitochondrial function, enhance the activity of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), and promote favorable energy substrate utilization.^[1]

However, the clinical development of full adenosine A1 receptor agonists has been hampered by on-target adverse effects, including severe bradycardia and atrioventricular (AV) block.[2] The development of partial agonists, such as **neladenoson**, represented a strategy to achieve a therapeutic window that separates the desired cardioprotective effects from these dose-limiting side effects.[2] **Neladenoson** was developed as a dipeptide ester prodrug, **neladenoson** bialanate, to improve its solubility and oral bioavailability.[3]

Preclinical Development

Neladenoson demonstrated promising cardioprotective effects in various preclinical models of heart failure. While specific quantitative data on the effects of **neladenoson** on cardiac function in animal models is not readily available in the public domain, studies on similar partial A1 receptor agonists, such as capadenoson, provide insight into the expected preclinical profile.

Representative Preclinical Study: Capadenoson in a Canine Model of Heart Failure

A study on capadenoson, another partial adenosine A1 receptor agonist, in a canine model of microembolization-induced heart failure provides a relevant example of the preclinical evaluation of this drug class.

Experimental Protocol:

- **Animal Model:** Heart failure was induced in dogs through serial intracoronary microembolizations until the left ventricular ejection fraction (LVEF) was reduced to approximately 30%.
- **Treatment Groups:** Dogs were randomized to receive either oral capadenoson (7.5 mg twice daily) or no treatment (control) for 12 weeks.
- **Efficacy Endpoints:** Left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and LVEF were assessed at baseline and after 1 and 12 weeks of therapy. Plasma levels of norepinephrine (NE) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) were also measured.

Quantitative Data:

The following table summarizes the key findings from the study on capadenoson, which are indicative of the therapeutic goals for **neladenoson**.

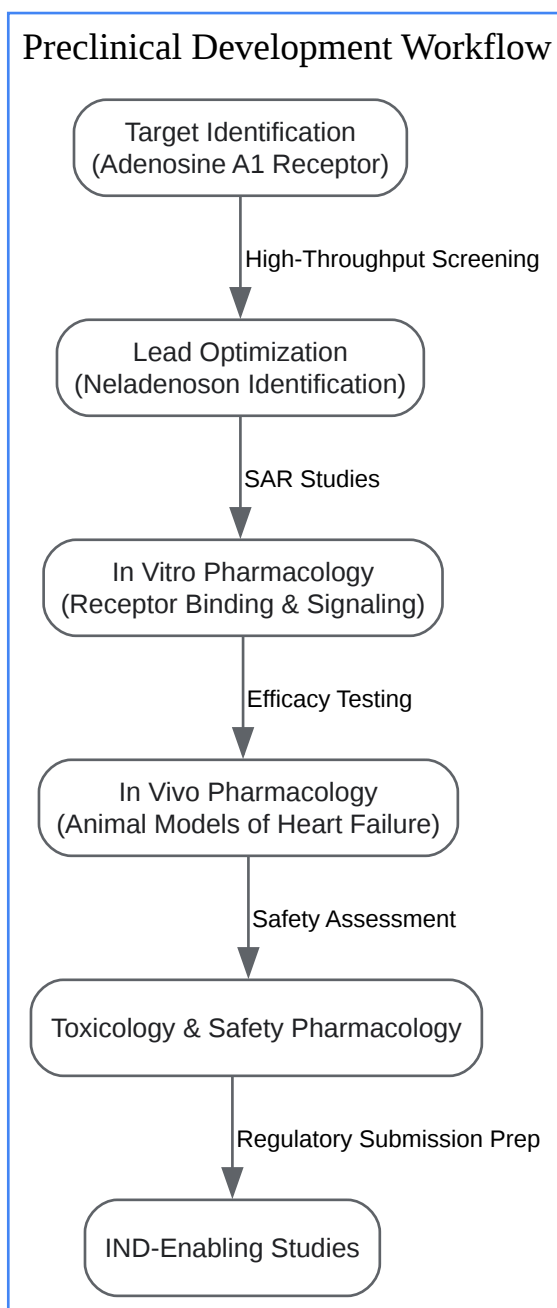
Parameter	Treatment Group	Baseline	1 Week	12 Weeks
LVEF (%)	Capadenoson	27 ± 2	36 ± 2	39 ± 2
Control	30 ± 2	-	27 ± 1	
LVESV (ml)	Capadenoson	58 ± 5	48 ± 5	46 ± 5
Control	53 ± 3	-	61 ± 4	
LVEDV (ml)	Capadenoson	79 ± 5	75 ± 5	76 ± 5
Control	76 ± 3	-	84 ± 5	
Plasma NE (pg/ml)	Capadenoson	386 ± 49	268 ± 36	245 ± 28
Control	354 ± 42	-	412 ± 51	
Plasma NT-proBNP (fmol/ml)	Capadenoson	118 ± 15	85 ± 12	75 ± 10
Control	110 ± 12	-	135 ± 18	

Data are presented as mean ± SEM.

These results demonstrated that chronic therapy with a partial adenosine A1 receptor agonist could improve left ventricular function and prevent progressive adverse remodeling in a large animal model of heart failure.

Preclinical Workflow

The preclinical development of a compound like **neladenoson** typically follows a structured workflow to assess its pharmacological properties and safety profile before advancing to human trials.



[Click to download full resolution via product page](#)

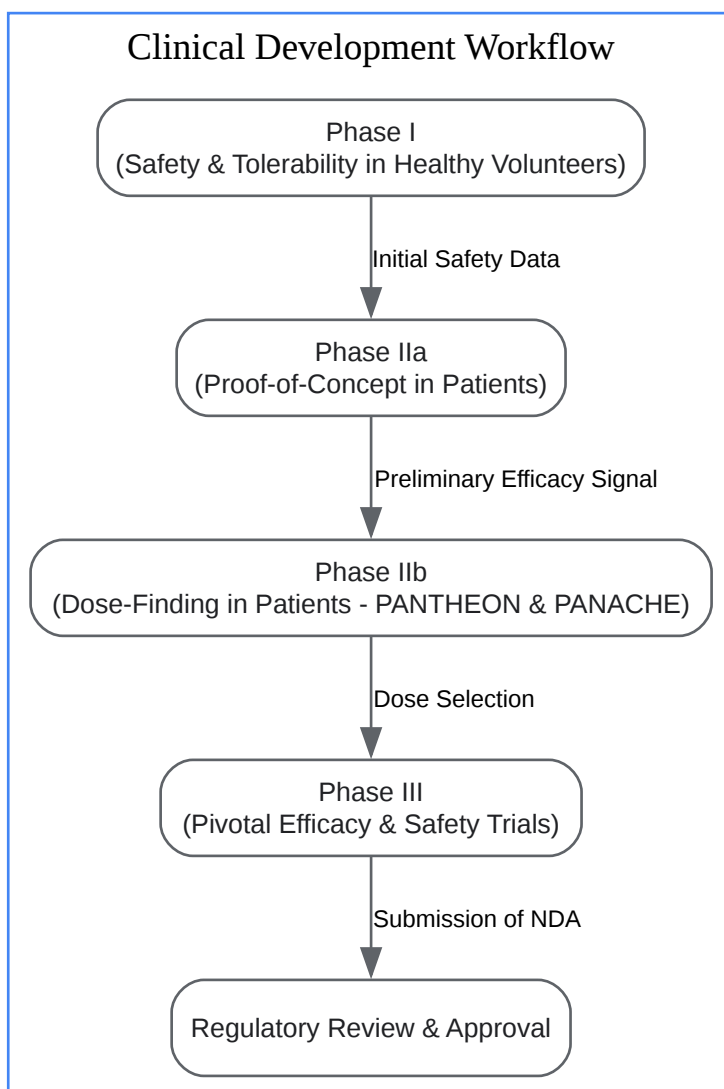
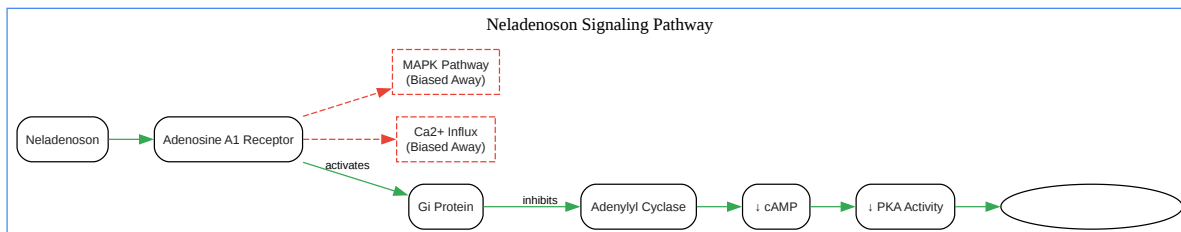
Caption: A typical preclinical drug development workflow.

Mechanism of Action and Signaling Pathway

Neladenoson exerts its effects by binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to an inhibitory G-protein (Gi), which, upon

activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

A key aspect of **neladenoson**'s pharmacology is its biased agonism. It has been shown to be biased away from calcium influx and the mitogen-activated protein kinase (MAPK) pathway. This biased signaling profile was hypothesized to contribute to its favorable safety profile by minimizing the risk of certain adverse effects associated with broader A1 receptor activation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic therapy with a partial adenosine A1-receptor agonist improves left ventricular function and remodeling in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Neladenoson (BAY 1067197): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821588#discovery-and-development-history-of-neladenoson-bay-1067197]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com